6-Bromo-1-(2,4-difluorobenzyl)-1H-indole
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Overview
Description
6-Bromo-1-(2,4-difluorobenzyl)-1H-indole is a brominated indole derivative with a difluorobenzyl group attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2,4-difluorobenzyl)-1H-indole typically involves the following steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6-position.
Benzyl Group Introduction: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the electrophilic carbon of the difluorobenzyl halide.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction conditions.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions are common, where different groups can replace the bromine atom or the difluorobenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation can lead to the formation of indole-3-carboxylic acids.
Reduction can produce 6-bromoindole derivatives.
Substitution reactions can yield various substituted indoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Bromo-1-(2,4-difluorobenzyl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The bromine and difluorobenzyl groups enhance its binding affinity to specific receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
6-Bromoindole
1-(2,4-Difluorobenzyl)indole
6-Bromo-1-(3,4-difluorobenzyl)indole
Uniqueness: 6-Bromo-1-(2,4-difluorobenzyl)-1H-indole is unique due to the presence of both bromine and difluorobenzyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
6-bromo-1-[(2,4-difluorophenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N/c16-12-3-1-10-5-6-19(15(10)7-12)9-11-2-4-13(17)8-14(11)18/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABMLCPELCOKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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